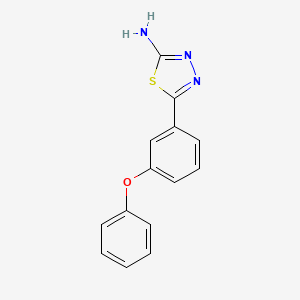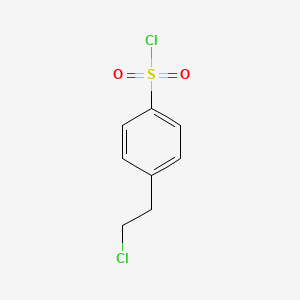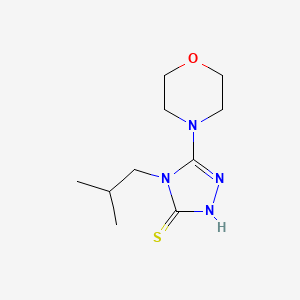
5-(3-苯氧基苯基)-1,3,4-噻二唑-2-胺
描述
The compound “5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities .
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine” can undergo would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of thiadiazole derivatives include low vapor pressure, limited water solubility, and higher octanol-water partition coefficients .科学研究应用
抗增殖和抗菌特性
- 1,3,4-噻二唑核心,包括5-(3-苯氧基苯基)-1,3,4-噻二唑-2-胺的衍生物,因其在药理学中的重要作用而受到认可,特别是其抗增殖和抗菌特性。Gür 等人 (2020) 对源自 1,3,4-噻二唑化合物的席夫碱的研究揭示了对氧化损伤具有高 DNA 保护能力和对表皮葡萄球菌具有强抗菌活性的化合物。此外,一些化合物对癌细胞系表现出显着的细胞毒性,表明在对癌细胞细胞毒性最小的化疗策略中具有潜在用途 (Gür 等人,2020)。
偶氮染料衍生物的合成和表征
- 库马尔等人 (2013) 描述了通过5-苯基-1,3,4-噻二唑-2-胺重氮化合成杂环偶氮染料,然后与各种化合物偶联。对这些染料的结构和生物活性进行了表征,突出了噻二唑衍生物在染料化学中的多功能性和在生物染色或标记中的潜在应用 (库马尔等人,2013)。
金属配合物合成
- Al-Amiery 等人 (2009) 对5-(4-异丙氧基苯基)-N-苯基-1,3,4-噻二唑-2-胺的新型金属配合物进行的研究强调了该化合物在与各种金属形成配合物中的用途,这些配合物经过表征和分析,以了解其在材料科学和催化中的潜在应用 (Al-Amiery 等人,2009)。
抗癌和抗结核活性
- Sekhar 等人 (2019) 报告了新型 5-苯基取代的 1,3,4-噻二唑-2-胺的设计和合成,具有显着的体外抗肿瘤和抗结核活性。这项研究突出了该化合物作为开发新治疗剂的基础结构的潜力 (Sekhar 等人,2019)。
缓蚀
- Kaya 等人 (2016) 证明了噻二唑衍生物(包括与5-(3-苯氧基苯基)-1,3,4-噻二唑-2-胺类似的结构)在铁表面的缓蚀能力。他们的研究利用密度泛函理论 (DFT) 和分子动力学模拟来预测这些化合物作为缓蚀剂的效率,展示了它们的工业应用潜力 (Kaya 等人,2016)。
安全和危害
作用机制
Target of Action
It is structurally similar to cypermethrin , a synthetic pyrethroid used as an insecticide . Pyrethroids, including cypermethrin, act on the nervous system of insects, causing fast-acting neurotoxic effects .
Mode of Action
Based on its structural similarity to cypermethrin , it may share a similar mode of action. Cypermethrin acts as a fast-acting neurotoxin in insects . It is a non-systemic and non-volatile insecticide that acts by contact and ingestion .
Biochemical Pathways
Similar compounds, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Pharmacokinetics
The pharmacokinetic properties of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine indicate that it has high gastrointestinal absorption and is blood-brain barrier permeant . The compound has a log P value of 2.36, indicating its lipophilicity . Its skin permeation is -5.93 cm/s .
Result of Action
Based on its structural similarity to cypermethrin , it may share similar effects. Cypermethrin is highly toxic to mammals and is a known irritant . It is also highly toxic to fish, aquatic invertebrates, and honeybees .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Similar to cypermethrin , it may be easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition .
生化分析
Biochemical Properties
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit peroxisome proliferator-activated receptor γ agonist activity, which is crucial in regulating lipid metabolism and glucose homeostasis . Additionally, it can activate glucokinase and inhibit protein glycation, indicating its potential in managing metabolic disorders .
Cellular Effects
The effects of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect purinergic signaling, which is essential for energy homeostasis and metabolic alterations in tumor cells . This compound can also modulate the activity of purinergic receptors, impacting the release of pro-inflammatory cytokines and the production of reactive oxygen and nitrogen species .
Molecular Mechanism
At the molecular level, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can form covalent bonds with catalytic serine or cysteine residues in enzymes, thereby inhibiting their activity . This interaction is crucial for its role in regulating metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine over time are important factors in laboratory settings. Studies have shown that its effects on cellular function can vary depending on its stability and degradation rate. For example, certain insecticides with similar structures have been observed to maintain their efficacy over time, while others may lose their effectiveness . Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and reducing inflammation. At higher doses, it can cause toxic or adverse effects. For instance, similar compounds have been shown to cause neurotoxicity and endocrine disruption at high doses . Therefore, determining the optimal dosage is essential for its safe and effective use.
Metabolic Pathways
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit hormone-sensitive lipase enzymes, affecting lipid metabolism . Additionally, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Understanding these pathways is crucial for elucidating its role in biochemical processes.
Transport and Distribution
The transport and distribution of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine within cells and tissues are essential for its activity. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, similar compounds have been shown to be transported by specific proteins, influencing their distribution within the body . Understanding these mechanisms is crucial for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may influence energy metabolism and apoptosis . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
属性
IUPAC Name |
5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDYSFDCYGGHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257631 | |
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383130-76-5 | |
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)






